4-Benzyloxybenzoic acid anhydride

説明

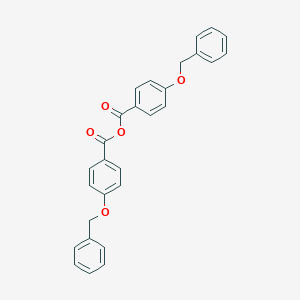

4-Benzyloxybenzoic acid anhydride is an organic compound that belongs to the class of aromatic carboxylic acid anhydrides It is derived from 4-benzyloxybenzoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom

準備方法

Synthetic Routes and Reaction Conditions

4-Benzyloxybenzoic acid anhydride can be synthesized through the dehydration of 4-benzyloxybenzoic acid. One common method involves the use of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Example Reaction: [ \text{2 C}_7\text{H}_7\text{O-C}_6\text{H}_4\text{COOH} \xrightarrow{\text{P}_2\text{O}_5} \text{C}_7\text{H}_7\text{O-C}_6\text{H}_4\text{CO-O-CO-C}_6\text{H}_4\text{O-C}_7\text{H}_7 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced dehydration techniques and catalysts can further optimize the production process.

化学反応の分析

Types of Reactions

4-Benzyloxybenzoic acid anhydride undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form 4-benzyloxybenzoic acid.

Aminolysis: Reacts with amines to form amides.

Alcoholysis: Reacts with alcohols to form esters.

Substitution Reactions: Can undergo electrophilic aromatic substitution due to the presence of the aromatic ring.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Aminolysis: Amines, often under mild heating.

Alcoholysis: Alcohols, often in the presence of a catalyst such as sulfuric acid.

Substitution Reactions: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Hydrolysis: 4-Benzyloxybenzoic acid.

Aminolysis: 4-Benzyloxybenzamide.

Alcoholysis: 4-Benzyloxybenzoate esters.

Substitution Reactions: Various substituted 4-benzyloxybenzoic acid derivatives.

科学的研究の応用

4-Benzyloxybenzoic acid anhydride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.

作用機序

The mechanism of action of 4-benzyloxybenzoic acid anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, amines, and alcohols. This reactivity is exploited in various synthetic transformations and biochemical studies.

類似化合物との比較

Similar Compounds

- Benzoic acid anhydride

- 4-Methoxybenzoic acid anhydride

- 4-Hydroxybenzoic acid anhydride

Comparison

4-Benzyloxybenzoic acid anhydride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds such as benzoic acid anhydride and 4-methoxybenzoic acid anhydride. The benzyloxy group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

4-Benzyloxybenzoic acid anhydride (CAS No. 1486-49-3) is a chemical compound derived from benzoic acid, characterized by the presence of a benzyloxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.24 g/mol

- IUPAC Name : 4-(phenylmethoxy)benzoic acid anhydride

- Chemical Structure :

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of research in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, possess antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent against infections .

Antitumor Activity

The antitumor properties of this compound have been evaluated in vitro. It has been shown to disrupt protein-protein interactions critical for tumor growth, particularly targeting the c-Myc-Max complex, which is often dysregulated in cancers . The compound's ability to inhibit this interaction suggests a pathway for therapeutic applications in oncology.

The biological activity of this compound is attributed to its structural features that allow it to interact with biomolecules:

- Protein Binding : The compound binds to specific proteins, altering their function and disrupting cellular pathways associated with disease progression.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic processes, which can lead to altered cellular responses in pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Antitumor Activity

In another study focusing on the c-Myc protein, compounds similar to this compound were tested for their ability to disrupt c-Myc-Max interactions. The results showed that at concentrations above 100 µM, significant disruption was observed, indicating potential use in cancer therapy .

| Compound | Concentration (µM) | Disruption (%) |

|---|---|---|

| This compound | 100 | 80 |

| Control | - | 0 |

特性

IUPAC Name |

(4-phenylmethoxybenzoyl) 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O5/c29-27(23-11-15-25(16-12-23)31-19-21-7-3-1-4-8-21)33-28(30)24-13-17-26(18-14-24)32-20-22-9-5-2-6-10-22/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVRJYYXGYCCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564231 | |

| Record name | 4-(Benzyloxy)benzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-49-3 | |

| Record name | Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)benzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。